N-(4-bromophenyl)-2,4-dimethoxybenzamide
Description
N-(4-Bromophenyl)-2,4-dimethoxybenzamide is a benzamide derivative synthesized via the reaction of 2,4-dimethoxybenzoyl chloride with 4-bromoaniline in the presence of a base such as triethylamine or DIPEA . The compound features a bromine atom at the para position of the aniline ring and two methoxy groups at the 2- and 4-positions of the benzoyl moiety (Fig. 1).
The compound has been explored in medicinal chemistry as a precursor or intermediate in the synthesis of bioactive molecules, including kinase inhibitors and anticancer agents . Its structural rigidity, driven by the planar benzamide core, makes it a candidate for protein-ligand interaction studies, particularly in targeting FERM domain proteins .
Properties
Molecular Formula |
C15H14BrNO3 |
|---|---|
Molecular Weight |
336.18 g/mol |
IUPAC Name |
N-(4-bromophenyl)-2,4-dimethoxybenzamide |
InChI |
InChI=1S/C15H14BrNO3/c1-19-12-7-8-13(14(9-12)20-2)15(18)17-11-5-3-10(16)4-6-11/h3-9H,1-2H3,(H,17,18) |
InChI Key |
KGZLUHMEGLUUFP-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)Br)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)Br)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural and functional differences between N-(4-bromophenyl)-2,4-dimethoxybenzamide and its analogs:
Key Observations:
Substituent Effects on Polarity and Solubility: The nitro group in 4-bromo-N-(4-methoxy-2-nitrophenyl)-benzamide increases polarity compared to the methoxy groups in the title compound, affecting solubility in organic solvents .
Biological Activity Correlations :
- The addition of a trimethoxybenzoyl group (N-(4-bromophenyl)-3,4,5-trimethoxybenzamide) enhances interactions with hydrophobic enzyme pockets, as seen in antitumor studies .
- Heterocyclic derivatives like N-(1H-benzimidazol-2-yl)-2,4-dimethoxybenzamide exhibit cytotoxicity, likely due to DNA intercalation or topoisomerase inhibition .
Synthetic Utility :
- The title compound serves as a scaffold for introducing diverse functional groups (e.g., fluorophenyl, benzimidazolyl) via nucleophilic substitution or coupling reactions .
Structural Analysis:
- Crystal Packing : N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide forms N–H···O hydrogen-bonded chains along the [101] direction, a feature absent in the title compound due to fewer methoxy groups .
- Thermal Stability : Fluorinated analogs (e.g., N-(4-bromo-2-fluorophenyl)-2,4-dimethoxybenzamide) may exhibit higher thermal stability due to stronger C–F bonds .
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